![molecular formula C8H11NO2 B13574298 2-[(1S)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13574298.png)
2-[(1S)-1-aminoethyl]benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1S)-1-aminoethyl]benzene-1,4-diol is an organic compound that belongs to the class of catecholamines It is structurally related to dopamine, a well-known neurotransmitter This compound features a benzene ring substituted with two hydroxyl groups in the para position and an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-aminoethyl]benzene-1,4-diol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. . This process typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include the protection of hydroxyl groups, introduction of the aminoethyl group, and subsequent deprotection steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-[(1S)-1-aminoethyl]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding hydroquinone derivative using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted catecholamines depending on the reagents used.
科学的研究の応用
2-[(1S)-1-aminoethyl]benzene-1,4-diol has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmission and as a model compound for understanding catecholamine behavior.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-[(1S)-1-aminoethyl]benzene-1,4-diol involves its interaction with various molecular targets, particularly in the nervous system. It acts on dopamine receptors, influencing neurotransmission pathways. The compound can modulate the release and reuptake of dopamine, thereby affecting mood, behavior, and motor control .
類似化合物との比較
Similar Compounds
Dopamine: A neurotransmitter with a similar structure but different functional groups.
Hydroquinone: A benzene-1,4-diol derivative without the aminoethyl group.
Norepinephrine: Another catecholamine with an additional hydroxyl group on the ethylamine side chain.
Uniqueness
2-[(1S)-1-aminoethyl]benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with dopamine receptors and influence neurotransmission sets it apart from other similar compounds .
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
2-[(1S)-1-aminoethyl]benzene-1,4-diol |
InChI |
InChI=1S/C8H11NO2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5,10-11H,9H2,1H3/t5-/m0/s1 |
InChIキー |
CIMLGYQRAUWPCM-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=C(C=CC(=C1)O)O)N |
正規SMILES |
CC(C1=C(C=CC(=C1)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


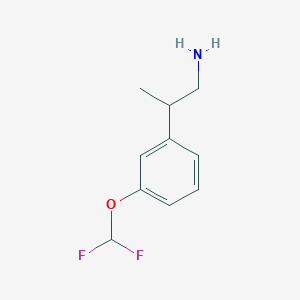
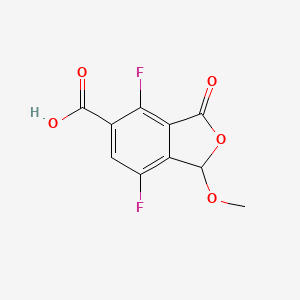

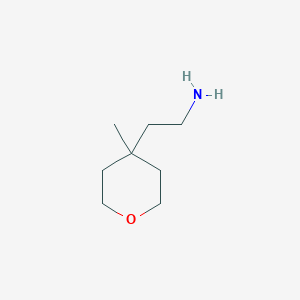
![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)
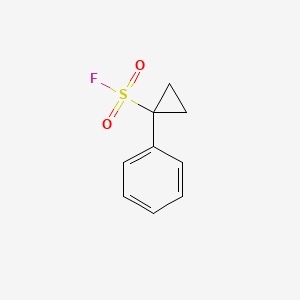
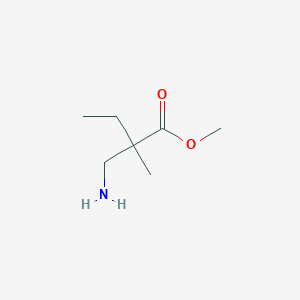
![rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate](/img/structure/B13574240.png)
![2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13574241.png)
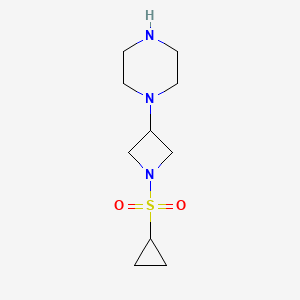
![(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine](/img/structure/B13574253.png)

![7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13574264.png)
